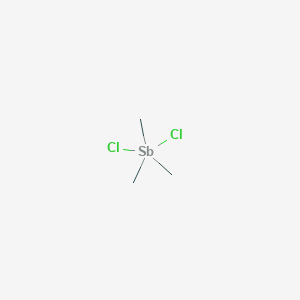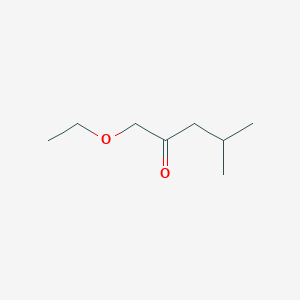
Gallium-67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium-67 is a radioactive isotope of the element gallium, which is used in various scientific research applications. It has a half-life of approximately 78 hours and decays by emitting gamma radiation. Gallium-67 is synthesized using a cyclotron or a nuclear reactor, and it is commonly used in nuclear medicine for diagnostic imaging and cancer treatment.
Mécanisme D'action
Gallium-67 binds to certain proteins and enzymes in the body, which are overexpressed in cancer cells. This allows the gallium-67 to accumulate in the cancer cells, making them visible on imaging scans. The gamma radiation emitted by gallium-67 can also damage cancer cells, leading to their destruction.
Effets Biochimiques Et Physiologiques
Gallium-67 has a low toxicity and is generally well-tolerated by the body. It is excreted mainly through the kidneys and the liver, and it does not accumulate significantly in the body. However, gallium-67 can cause some side effects, such as nausea, vomiting, and bone marrow suppression.
Avantages Et Limitations Des Expériences En Laboratoire
Gallium-67 is a useful tool for scientific research, particularly in the fields of cancer biology and nuclear medicine. It is relatively easy to synthesize and can be used to label a wide range of molecules, including antibodies, peptides, and small molecules. However, gallium-67 has some limitations, such as its short half-life and its relatively low energy gamma radiation.
Orientations Futures
There are several future directions for the use of gallium-67 in scientific research. One area of interest is the development of new gallium-67-labeled molecules for cancer imaging and therapy. Another area of interest is the use of gallium-67 in combination with other imaging modalities, such as PET and CT scans. Additionally, there is ongoing research into the use of gallium-67 for the imaging of other diseases, such as infections and inflammatory conditions.
Méthodes De Synthèse
Gallium-67 is synthesized by bombarding a natural gallium target with neutrons in a nuclear reactor or by irradiating a germanium target with protons in a cyclotron. The resulting gallium-67 is then separated from the target material using chemical methods such as ion exchange chromatography or solvent extraction.
Applications De Recherche Scientifique
Gallium-67 is widely used in nuclear medicine for diagnostic imaging and cancer treatment. It is used to detect and localize various types of cancer, including lymphoma, lung cancer, and breast cancer. Gallium-67 scans are also used to monitor the effectiveness of cancer treatment and to detect the recurrence of cancer.
Propriétés
Numéro CAS |
14119-09-6 |
|---|---|
Nom du produit |
Gallium-67 |
Formule moléculaire |
Ga |
Poids moléculaire |
66.9282 g/mol |
Nom IUPAC |
gallium-67 |
InChI |
InChI=1S/Ga/i1-3 |
Clé InChI |
GYHNNYVSQQEPJS-OIOBTWANSA-N |
SMILES isomérique |
[67Ga] |
SMILES |
[Ga] |
SMILES canonique |
[Ga] |
Synonymes |
67Ga radioisotope Ga-67 radioisotope Gallium-67 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



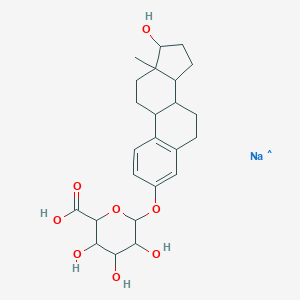
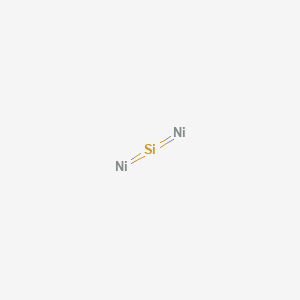
![3,6-Dimethyl-4H-pyrano[3,4-d]isoxazol-4-one](/img/structure/B84015.png)
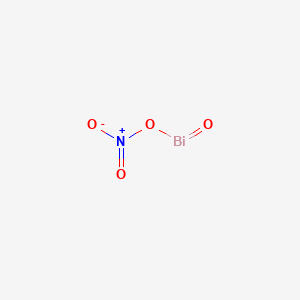
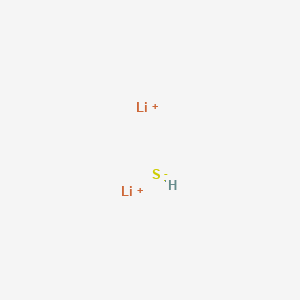
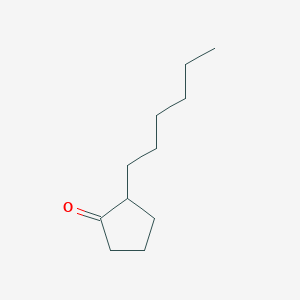
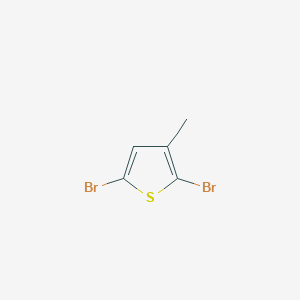
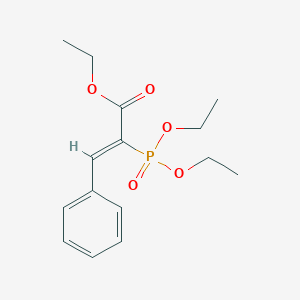
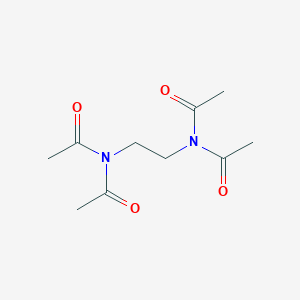
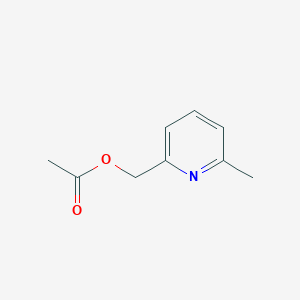
![[2-[(8R,9S,10R,13S,14S,16S,17R)-16-bromo-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B84028.png)
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)
